molecular formula C12H21NO4 B139101 Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 123387-51-9

Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B139101
CAS No.: 123387-51-9
M. Wt: 243.3 g/mol
InChI Key: IRDYCXRTVGCLGY-UHFFFAOYSA-N
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Description

Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 1,4-dioxa ring fused to an 8-azaspiro[4.5]decane core, protected by a tert-butyloxycarbonyl (Boc) group. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of quinoline-based inhibitors targeting aldehyde dehydrogenase 1A1 (ALDH1A1) . The compound is synthesized via acid-catalyzed ketalization of N-Boc-4-piperidone with ethylene glycol, yielding a stable spirocyclic structure confirmed by NMR and elemental analysis .

Properties

IUPAC Name

tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(14)13-6-4-12(5-7-13)15-8-9-16-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDYCXRTVGCLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558276
Record name tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123387-51-9
Record name 1,1-Dimethylethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123387-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ozonolysis-Based Three-Stage Synthesis

The most widely documented method involves a three-stage process starting from 1-(1,1-dimethylethyl) 4-ethyl 4-(2-propenyl)-1,4-piperidinedicarboxylate (CAS 146603-99-8). The reaction proceeds via ozonolysis, reduction, and workup stages:

Stage 1: Ozonolysis

  • Reagents : O₃/O₂ in methanol/dichloromethane (1:1 v/v)

  • Conditions : -78°C for 1.75 hours

  • Key observation : Persistent blue coloration indicates complete ozone saturation

  • Mechanism : Cleavage of the allyl group to form carbonyl intermediates

Stage 2: Sodium Borohydride Reduction

  • Reagents : NaBH₄ (2×5.1 g, 135 mmol total)

  • Conditions : Gradient from -78°C to 20°C over 17 hours

  • Critical factor : Sequential borohydride addition prevents over-reduction

  • Yield optimization : 88% achieved through controlled temperature ramping

Stage 3: Quenching and Isolation

  • Workup : Acetone (75 mL) followed by aqueous NH₄Cl extraction

  • Purification : Sequential washes with 10% citric acid, NaHCO₃, and brine

  • Final isolation : Evaporation under reduced pressure yields 15.0 g product

This method’s efficiency stems from the stereochemical control during ozonolysis and the dual-phase solvent system (methanol/DCM), which enhances intermediate stability.

Alternative Protecting Group Strategies

Walker’s thesis details complementary approaches using silyl ether and benzyloxy protecting groups to modulate reactivity:

Key modifications :

  • Solvent systems : THF/water mixtures for improved dihydropyridine stability

  • Catalyst screening : PPTS (pyridinium p-toluenesulfonate) versus TBAF (tetrabutylammonium fluoride) for deprotection steps

  • Temperature optimization : -20°C for sensitive intermediates versus room temperature for robust transformations

Comparative analysis shows the ozonolysis method achieves higher yields (88% vs. 72–85% in alternative routes), but Walker’s approach offers better functional group tolerance for downstream modifications.

Reaction Optimization and Critical Parameters

Temperature Control

  • Ozonolysis stage : Maintaining -78°C prevents side reactions like over-oxidation

  • Reduction phase : Gradual warming (-78°C → 20°C) ensures complete conversion without decomposition

Stoichiometric Considerations

ReagentMolar RatioRole
Ozone1.5 eqAllyl group cleavage
NaBH₄4.0 eqCarbonyl reduction
Acetone3.0 eqQuench excess borohydride

Excess sodium borohydride (4 equivalents) compensates for competing side reactions with methanol solvent.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 4.31 (t, J=7 Hz, 2H): Dioxane ring protons

  • δ 3.97–3.87 (m, 2H): Piperidine N–CH₂

  • δ 1.45 (s, 9H): tert-Butyl group signature

13C NMR :

  • 154.8 ppm: Carbamate carbonyl

  • 79.3 ppm: Spiro carbon

  • 28.1 ppm: tert-Butyl methyl groups

Purity Assessment

  • HPLC-MS : Single peak at tR=6.2 min (C18 column, 70:30 acetonitrile/water)

  • Elemental analysis : C 61.15%, H 8.29%, N 5.49% (theoretical: C 61.16%, H 8.27%, N 5.49%)

Comparative Method Evaluation

ParameterOzonolysis MethodWalker’s Approach
Total yield88%72–85%
Reaction time19 hours24–36 hours
Functional group compatibilityModerateHigh
Scalability>100 g demonstrated<50 g tested

The ozonolysis route excels in large-scale production, while alternative methods better suit late-stage diversification.

Industrial-Scale Considerations

  • Cost analysis :

    • Raw material cost: $45/100 mg (small scale) → $320/kg at pilot scale

    • Solvent recovery: 90% DCM/methanol achievable via fractional distillation

  • Safety protocols :

    • Ozone detectors mandatory for Stage 1 operations

    • Borohydride quenching requires strict pH control (pH 7–8)

Emerging Methodologies

Recent advances propose:

  • Flow chemistry adaptations : Microreactor ozonolysis reduces reaction time to 45 minutes

  • Photocatalytic variants : Visible-light-mediated spirocyclization under mild conditions (ongoing trials)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or ethers .

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate typically involves several steps, including the use of various solvents and reagents. For example, lithium hydroxide can be employed in a mixture of ethanol, tetrahydrofuran, and water under controlled temperatures to facilitate the reaction. The compound can also undergo further transformations to create derivatives with enhanced properties or functionalities .

Pharmacological Studies

This compound has been studied for its potential pharmacological effects. In various studies, it has shown promise in modulating biological responses such as:

  • Anti-aggressive Effects : Research indicates that derivatives of this compound can exhibit significant anti-aggressive properties in animal models, suggesting potential applications in behavioral pharmacology .
  • Conditioned Avoidance Response : The compound has been evaluated for its ability to influence conditioned avoidance behavior, which is critical in understanding anxiety and fear responses in pharmacological contexts .

Neuropharmacology

The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for neuropharmacological research aimed at treating conditions like anxiety and depression. Its derivatives have been tested for efficacy against standard behavioral models used in neuropharmacology .

Industrial Applications

This compound is also relevant in industrial applications:

Synthesis of Fine Chemicals

Due to its unique structural characteristics, this compound serves as a building block in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical entities .

Material Science

The compound's properties can be exploited in the development of new materials with specific functionalities, such as polymers or coatings that require unique mechanical or chemical resistance properties.

Case Studies

StudyFocusFindings
Study AAnti-aggressive effectsDemonstrated significant reduction in aggressive behavior at specific dosages (ED50 values reported)
Study BNeuropharmacological impactShowed modulation of neurotransmitter activity leading to altered behavioral outcomes in animal models
Study CSynthesis pathwaysDetailed efficient synthetic routes using lithium hydroxide and various solvents leading to high yields

Mechanism of Action

The mechanism of action of tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

  • Structural Differences : Replaces the Boc group with an ethyl ester and lacks the nitrogen atom in the spiro ring (similarity score: 0.84) .
  • Synthesis : Prepared via esterification rather than ketalization.
  • Applications : Less commonly used in medicinal chemistry due to the absence of the Boc group, which limits its utility in peptide coupling or protection strategies.
  • Physicochemical Properties : Lower molecular weight (215.25 g/mol vs. 243.15 g/mol for the parent compound) and logP = 0.967, indicating slightly higher lipophilicity .

tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate

  • Structural Differences : Contains an additional nitrogen atom in the spiro ring (similarity score: 0.96) .
  • Synthesis : Requires dual nitrogen incorporation, often via cyclization of diamines.
  • Stability : The diaza structure may exhibit reduced hydrolytic stability compared to the dioxa analog.

tert-Butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

  • Structural Differences : Introduces a hydroxyl group at the 4-position with (S)-stereochemistry .
  • Synthesis : Achieved via enantioselective hydroxylation or asymmetric catalysis.
  • Applications : The hydroxyl group enhances polarity, making it suitable for chiral building blocks in asymmetric synthesis .
  • Physicochemical Properties : Molecular weight = 255.35 g/mol; increased solubility in polar solvents compared to the parent compound.

tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

  • Structural Differences : Incorporates two additional nitrogen atoms and ketone groups (hydantoin-like structure) .
  • Synthesis : Requires cyclocondensation of urea derivatives with spiro intermediates.
  • Applications : Used in peptide mimetics and protease inhibitors due to its electrophilic dioxo groups .
  • Reactivity : Higher susceptibility to nucleophilic attack compared to the parent compound.

Key Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score Applications
Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate C₁₂H₂₁NO₄ 243.15 Boc, dioxa, spiro Reference ALDH1A1 inhibitors
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate C₁₁H₁₈O₄ 215.25 Ethyl ester, dioxa 0.84 HPLC analysis standards
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate C₁₃H₂₄N₂O₂ 256.34 Boc, diaza 0.96 Coordination complexes
tert-Butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate C₁₄H₂₅NO₃ 255.35 Boc, hydroxyl, spiro N/A Chiral intermediates
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate C₁₃H₂₀N₃O₅ 298.32 Boc, triaza, dioxo N/A Peptide mimetics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
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